molecular formula C11H15N B046510 2-Cyclopropyl-2-phenylethan-1-amine CAS No. 112093-23-9

2-Cyclopropyl-2-phenylethan-1-amine

Cat. No.: B046510
CAS No.: 112093-23-9
M. Wt: 161.24 g/mol
InChI Key: YJFNTOKQVRSFQZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylethan-1-amine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol. This compound is primarily used for research and development purposes. It is characterized by a cyclopropyl group attached to a phenylethanamine structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylethan-1-amine typically involves the reaction of cyclopropylmethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency and safety standards .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl iodides and Grignard reagents are commonly employed.

Major Products Formed:

    Oxidation: Formation of cyclopropyl phenyl ketone.

    Reduction: Formation of cyclopropyl phenylethylamine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-2-phenylethan-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group contributes to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Cyclopropyl-1-phenylethan-1-amine
  • Phenylethylamine
  • Cyclopropylmethylamine

Comparison: 2-Cyclopropyl-2-phenylethan-1-amine is unique due to the presence of both cyclopropyl and phenylethyl groups, which confer distinct chemical and biological properties. Compared to phenylethylamine, it has enhanced stability and reactivity due to the cyclopropyl group.

Properties

IUPAC Name

2-cyclopropyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNTOKQVRSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Phenyl-1-cyclopropanecarbonitrile (1.0 g, 6.98 mmol) was added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether (25 mL). The suspension was refluxed for 2 h, then cooled to 0° C., and the excess hydride was destroyed by careful addition of water. After treatment with sodium hydroxide (1 N), the mixture was filtered and the filtrate extracted with diethyl ether. After drying of the organic phase with and evaporation 2 (719 mg, 70% ) was obtained as a clear liquid and used without further purification. 1H NMR (DMSO-d6): δ 7.28 (m, 4 H), 7.17 (m, 1 H), 2.70 (s, 2 H), 1.45 (bs, 2 H); 0.78 (dd, J=6.2, 3.8 Hz, 2 H); 0.67 (dd, J=6.2 Hz, 3.8 Hz, 2 H). MS: (m/z) 148 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-2-phenylethan-1-amine
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